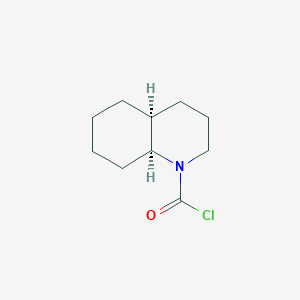
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a quinoline derivative followed by chlorination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and chlorinating agents like thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains two nitrogen atoms in the ring structure.
Uniqueness
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with different molecular targets compared to other quinoline derivatives, leading to distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
54395-73-2 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C10H16ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
HYRPDMOJNQURHZ-RKDXNWHRSA-N |
SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2C(=O)Cl |
Kanonische SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















